molecular formula C9H10O2S B13862522 Methyl 3-ethenyl-4-methylthiophene-2-carboxylate

Methyl 3-ethenyl-4-methylthiophene-2-carboxylate

Cat. No.: B13862522
M. Wt: 182.24 g/mol
InChI Key: WGWBCXMIZBPCRR-UHFFFAOYSA-N
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Description

Methyl 3-ethenyl-4-methylthiophene-2-carboxylate is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethenyl group at the third position, a methyl group at the fourth position, and a carboxylate ester group at the second position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-ethenyl-4-methylthiophene-2-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide.

    Introduction of Substituents: The ethenyl and methyl groups can be introduced through various substitution reactions. For example, the methyl group can be added via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst.

    Esterification: The carboxylate ester group can be introduced through esterification of the corresponding carboxylic acid using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethenyl-4-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The compound can participate in electrophilic substitution reactions, where the hydrogen atoms on the thiophene ring are replaced by other substituents using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens, nitro compounds

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Ethyl-substituted thiophene derivatives

    Substitution: Halogenated or nitro-substituted thiophene derivatives

Scientific Research Applications

Methyl 3-ethenyl-4-methylthiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives, which are valuable in the development of organic semiconductors and conductive polymers.

    Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.

    Industry: It is utilized in the production of materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of Methyl 3-ethenyl-4-methylthiophene-2-carboxylate and its derivatives involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and ion channels, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.

Comparison with Similar Compounds

Methyl 3-ethenyl-4-methylthiophene-2-carboxylate can be compared with other thiophene derivatives to highlight its uniqueness:

    Methyl 3-amino-4-methylthiophene-2-carboxylate: This compound has an amino group instead of an ethenyl group, leading to different chemical reactivity and biological activity.

    Methyl 3-iodo-4-methylthiophene-2-carboxylate:

    Methyl 3-methylthiophene-2-carboxylate: Lacks the ethenyl group, resulting in different chemical behavior and uses.

These comparisons illustrate the diverse chemical landscape of thiophene derivatives and the specific attributes of this compound that make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

methyl 3-ethenyl-4-methylthiophene-2-carboxylate

InChI

InChI=1S/C9H10O2S/c1-4-7-6(2)5-12-8(7)9(10)11-3/h4-5H,1H2,2-3H3

InChI Key

WGWBCXMIZBPCRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1C=C)C(=O)OC

Origin of Product

United States

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